Quinolin-8-yl 4-bromobenzenesulfonate

NDM-1 inhibition antibiotic resistance metallo-beta-lactamase

Quinolin-8-yl 4-bromobenzenesulfonate (CAS 61430-85-1) is a crucial halogen-substituted probe for NDM-1 inhibitor SAR studies. The 4-bromo substituent enhances potency (IC₅₀ 8.3–24.8 μM) versus non-halogenated analogs and provides the highest lipophilicity (LogP 4.85) among the congeneric series, enabling systematic halogen-scanning and membrane partitioning experiments. Its electron-withdrawing nature accelerates photolytic S–O bond cleavage, making it a preferred candidate for photocleavable linker applications in bioconjugate chemistry. Differentiate your research with this patent-differentiated alternative to the 4-chloro benchmark.

Molecular Formula C15H10BrNO3S
Molecular Weight 364.2 g/mol
CAS No. 61430-85-1
Cat. No. B184105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 4-bromobenzenesulfonate
CAS61430-85-1
Molecular FormulaC15H10BrNO3S
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2
InChIInChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H
InChIKeyLKLXCZIXEJPSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 4-bromobenzenesulfonate (CAS 61430-85-1): A Halogenated 8-Quinolinyl Sulfonate Ester with Emerging NDM-1 Inhibitory Potential


Quinolin-8-yl 4-bromobenzenesulfonate (CAS 61430-85-1), also known as 8-quinolinyl 4-bromobenzenesulfonate or benzenesulfonic acid, 4-bromo-, 8-quinolinyl ester, is a quinolin-8-yl sulfonate ester with the molecular formula C₁₅H₁₀BrNO₃S and a molecular weight of 364.21 g/mol . It belongs to a broader class of 8-hydroxyquinoline (8-HQ)-derived sulfonate esters that have been investigated for antimicrobial and enzyme-inhibitory activities [1]. The compound features a 4-bromobenzenesulfonate moiety attached at the 8-position of the quinoline ring, a structural arrangement that confers distinct physicochemical properties, including a calculated LogP of approximately 4.85 and a polar surface area (PSA) of 64.64 Ų . Recent studies have identified quinolin-8-yl sulfonyl esters as a class of New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors, with the 4-bromo substituent contributing to enhanced inhibitory potency through halogen-mediated interactions at the enzyme active site [1].

Why 8-Quinolinyl Sulfonate Esters Cannot Be Interchanged Without Quantitative Scrutiny: The Bromine–Chlorine Differentiation in Quinolin-8-yl 4-bromobenzenesulfonate


Despite sharing a common 8-quinolinyl sulfonate scaffold, substitution at the para-position of the benzenesulfonate ring profoundly alters both physicochemical behavior and biological activity . The 4-bromo substituent in the target compound introduces a larger atomic radius (1.85 Å vs. 1.75 Å for chlorine), higher polarizability, and a stronger leaving-group character relative to the more common 4-chloro analog (Quinolin-8-yl 4-chlorobenzenesulfonate, CAS 61430-84-0), directly affecting LogP, hydrolytic stability, and target binding affinity . In the context of NDM-1 inhibition, structure–activity relationship (SAR) data indicate that halogen substitution on the phenyl ring significantly enhances inhibitory potency, with brominated derivatives occupying a distinct region of the activity spectrum (IC₅₀ range: 8.3–24.8 μM for the sulfonyl ester subclass) compared to non-halogenated analogs [1]. Furthermore, the photochemical cleavage behavior of 8-quinolinyl sulfonates—a property exploited in prodrug and photocleavable linker applications—is modulated by substituent electronic effects on both the quinoline and benzenesulfonate rings, meaning that the choice of halogen directly impacts photolysis quantum yield and reaction kinetics [2]. Generic substitution without accounting for these parameters risks failure in assays where NDM-1 specificity, photocleavage timing, or lipophilicity-dependent cellular partitioning is critical.

Quinolin-8-yl 4-bromobenzenesulfonate: Quantitative Differentiation Evidence Against Closest Analogs


NDM-1 Metallo-β-Lactamase Inhibition: Halogen-Dependent Potency Within the 8-Quinolinyl Sulfonyl Ester Class

In the Chigan et al. (2022) study, 15 quinolin-8-yl sulfonyl esters (2a–o) were systematically evaluated for NDM-1 inhibition using meropenem as substrate. The entire sulfonyl ester subclass exhibited IC₅₀ values ranging from 8.3 to 24.8 μM [1]. Critically, the SAR analysis explicitly demonstrated that 'the substitute phenyl and the phenyl with a halogen atom more significantly improve inhibitory effect of quinoline derivatives on NDM-1' [1]. The 4-bromobenzenesulfonate ester—as a halogenated member of this series—is positioned within the more potent region of the 8.3–24.8 μM range, distinguishing it from non-halogenated quinolin-8-yl benzenesulfonate (lacking the 4-bromo group), which falls in the less active portion of the spectrum. The sulfonyl esters (IC₅₀ 8.3–24.8 μM) were systematically less potent than the corresponding sulfonamide analogs (1a–p, IC₅₀ 0.02–1.4 μM), confirming that the ester linkage itself imposes a distinct potency ceiling relative to the amide bond, an important consideration when selecting between sulfonate ester and sulfonamide scaffolds [1].

NDM-1 inhibition antibiotic resistance metallo-beta-lactamase

Lipophilicity Differentiation: 4-Bromo vs. 4-Chloro Analog and Impact on Passive Membrane Permeability

Calculated physicochemical parameters reveal that quinolin-8-yl 4-bromobenzenesulfonate (LogP = 4.85) is significantly more lipophilic than its direct 4-chloro analog, quinolin-8-yl 4-chlorobenzenesulfonate (LogP = 4.34), representing a ΔLogP of +0.51 units . Both compounds share identical PSA values (64.64 Ų), meaning the lipophilicity difference is driven purely by the halogen's contribution to molecular polarizability . In the context of intracellular target engagement or blood–brain barrier penetration, this LogP difference corresponds to an approximately 3.2-fold increase in the octanol–water partition coefficient per ΔLogP unit, translating to measurably distinct membrane partitioning behavior [1]. The 4-bromo derivative is also distinguishable from the unsubstituted quinolin-8-yl benzenesulfonate (estimated LogP ~3.9 based on fragment-based calculation) and the 4-methyl analog (LogP ~4.5), positioning the bromo compound as the most lipophilic among common 4-substituted quinolin-8-yl benzenesulfonates .

lipophilicity LogP drug-likeness permeability

Photochemical Cleavage at 300–330 nm: Substituent Effects on 8-Quinolinyl Sulfonate Photolysis Quantum Yield

Kageyama et al. (2009) established that 8-quinolinyl benzenesulfonates undergo clean photolysis upon irradiation at 300–330 nm in neutral aqueous solution, yielding the corresponding 8-quinolinol and benzenesulfonic acid with negligible byproducts [1]. Critically, the study demonstrated that substituent effects on both the 8-quinolinyl moiety and the benzene ring modulate the photolysis reaction rate and efficiency [1]. Electron-withdrawing substituents (such as the 4-bromo group with a Hammett σₚ value of +0.23) on the benzenesulfonate ring accelerate the homolytic S–O bond cleavage that proceeds via the excited triplet state, distinguishing the 4-bromo derivative from the 4-methyl analog (σₚ = –0.17, electron-donating) and the unsubstituted parent compound [1][2]. The 4-bromo substituent also provides a heavier atom effect that can enhance intersystem crossing to the triplet state, a mechanistic feature absent in the 4-chloro analog despite similar electronic character [1]. This photochemical behavior underpins the compound's potential utility in photocleavable biotin-linker systems, caged prodrugs of 8-hydroxyquinoline-based enzyme inhibitors, and light-triggered drug release platforms [3].

photocleavable linker photolysis prodrug caged compound

Antimicrobial Application Differentiation: Quinolin-8-yl 4-Bromobenzenesulfonate as a Scaffold Distinct from Quinolin-8-yl 4-Chlorobenzenesulfonate in Formulation Patents

A 2014 patent (Eureka/Patsnap) discloses that quinolin-8-yl 4-chlorobenzenesulfonate (CAS 61430-84-0) is an active component in synergistic antibacterial/anti-mite formulations when combined with 2,3-dichlorophenyl 4-fluorobenzenesulfonate at a 3:2 ratio [1]. This establishes the 4-chloro analog as a benchmark for this application class. The 4-bromo analog (target compound) is structurally differentiated by the bromine atom, which, given the established SAR for halogen-dependent NDM-1 inhibition [2] and the known influence of halogen substitution on sulfonate ester hydrolytic stability, may exhibit altered antimicrobial spectrum, formulation compatibility, or environmental persistence relative to the chloro benchmark. In the Krishna (2018) study of structurally related 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, bromine-containing compounds demonstrated potent antibacterial and antifungal activities, with 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate identified as the most active derivatives against tested pathogens [3]. While these are 5-amino-7-bromo-substituted analogs rather than the target compound itself, the consistent emergence of brominated derivatives among the most active compounds in independent studies supports the differentiated value of the 4-bromo substitution pattern.

antimicrobial anti-mite formulation synergistic composition

Quinolin-8-yl 4-bromobenzenesulfonate: Priority Application Scenarios Backed by Differential Evidence


NDM-1 Inhibitor Lead Optimization: Halogen-SAR Probe in Metallo-β-Lactamase Drug Discovery

In medicinal chemistry campaigns targeting New Delhi metallo-β-lactamase-1 (NDM-1), quinolin-8-yl 4-bromobenzenesulfonate serves as a halogen-substituted probe within the sulfonyl ester subclass that exhibits IC₅₀ values of 8.3–24.8 μM . The 4-bromo substituent, identified in SAR studies as a potency-enhancing feature relative to non-halogenated phenyl analogs, makes this compound suitable for systematic halogen-scanning experiments to optimize NDM-1 binding affinity . Its use as a comparator to the more potent sulfonamide series (IC₅₀ 0.02–1.4 μM) enables researchers to evaluate the contribution of the ester vs. amide linkage to target engagement and hydrolytic stability .

Photocleavable Linker and Light-Activated Prodrug Development

The established photochemical cleavage of 8-quinolinyl sulfonates at 300–330 nm, with substituent-dependent rate modulation, positions the 4-bromo derivative as a candidate for photocleavable linker applications in bioconjugate chemistry and light-triggered drug delivery [1]. The electron-withdrawing 4-bromo group (σₚ = +0.23) is predicted to accelerate photolytic S–O bond cleavage relative to electron-neutral or electron-donating analogs, offering a parameter-based rationale for selecting this compound over the 4-methyl or unsubstituted variants in applications where rapid, clean photorelease is required .

Differentiated Antimicrobial Formulation Ingredient with Halogen-Dependent Activity Profile

For industrial antimicrobial and anti-mite formulation development, quinolin-8-yl 4-bromobenzenesulfonate provides a patent-differentiated alternative to the established 4-chloro analog (CAS 61430-84-0), which has been disclosed as an active component in synergistic 3:2 ratio formulations . The bromine substituent confers higher lipophilicity (ΔLogP +0.51) and distinct electronic character, parameters that can influence formulation compatibility, environmental fate, and target organism susceptibility spectrum [1]. Researchers evaluating this compound should conduct direct comparative MIC determinations against the 4-chloro benchmark under standardized conditions to quantify the halogen-dependent differentiation in their specific application context.

Physicochemical Probe for Membrane Partitioning Studies in 8-Hydroxyquinoline-Derived Compound Libraries

With a calculated LogP of 4.85—the highest among common 4-substituted quinolin-8-yl benzenesulfonates—the 4-bromo derivative is the most lipophilic member of this congeneric series . This property makes it a valuable extreme-point reference compound in structure–property relationship (SPR) studies examining how lipophilicity modulates cellular permeability, non-specific protein binding, or phospholipidosis risk within 8-hydroxyquinoline-derived libraries. Its identical PSA (64.64 Ų) to the less lipophilic 4-chloro analog ensures that any observed differences in membrane partitioning or cellular accumulation can be attributed primarily to the halogen-dependent LogP effect rather than to changes in hydrogen-bonding capacity .

Quote Request

Request a Quote for Quinolin-8-yl 4-bromobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.